molecular formula C11H14N2O3 B14347731 N-[1-(4-nitrophenyl)propan-2-yl]acetamide CAS No. 92491-38-8

N-[1-(4-nitrophenyl)propan-2-yl]acetamide

Cat. No.: B14347731
CAS No.: 92491-38-8
M. Wt: 222.24 g/mol
InChI Key: ZFLURARVMHBFSU-UHFFFAOYSA-N
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Description

N-[1-(4-nitrophenyl)propan-2-yl]acetamide is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a propan-2-yl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-nitrophenyl)propan-2-yl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with isopropylamine to form an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-nitrophenyl)propan-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Nitroso or hydroxylamine derivatives

    Substitution: Substituted acetamides

Scientific Research Applications

N-[1-(4-nitrophenyl)propan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-nitrophenyl)propan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide moiety may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Uniqueness

N-[1-(4-nitrophenyl)propan-2-yl]acetamide is unique due to its specific structural features, such as the combination of a nitrobenzene ring with a propan-2-yl group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

92491-38-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-[1-(4-nitrophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H14N2O3/c1-8(12-9(2)14)7-10-3-5-11(6-4-10)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)

InChI Key

ZFLURARVMHBFSU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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